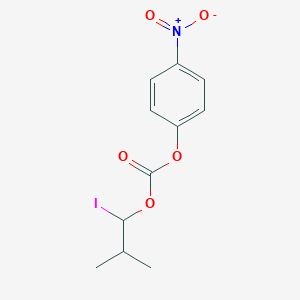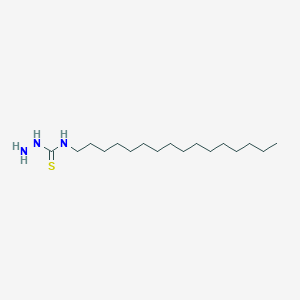
N-Hexadecylhydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hexadecylhydrazinecarbothioamide is a chemical compound with the molecular formula C17H37N3S It is known for its unique structure, which includes a long hexadecyl chain attached to a hydrazinecarbothioamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecylhydrazinecarbothioamide typically involves the reaction of hexadecylamine with hydrazinecarbothioamide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Hexadecylhydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydrazinecarbothioamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Hexadecylhydrazinecarbothioamide has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other industrial compounds.
Mecanismo De Acción
The mechanism of action of N-Hexadecylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(thioamido)thiocarbohydrazones
- Carbohydrazones
- N-Hexadecylhydrazinecarbothioamide derivatives
Uniqueness
This compound is unique due to its long hexadecyl chain, which imparts specific physicochemical properties. This structural feature distinguishes it from other similar compounds and contributes to its unique applications and biological activities.
Propiedades
Número CAS |
6278-81-5 |
|---|---|
Fórmula molecular |
C17H37N3S |
Peso molecular |
315.6 g/mol |
Nombre IUPAC |
1-amino-3-hexadecylthiourea |
InChI |
InChI=1S/C17H37N3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17(21)20-18/h2-16,18H2,1H3,(H2,19,20,21) |
Clave InChI |
YZBAYGLQEXKGFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=S)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4S,5R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylate](/img/structure/B13998373.png)



![[(E)-(4-Methoxyphenyl)methylidene]cyanamide](/img/structure/B13998392.png)

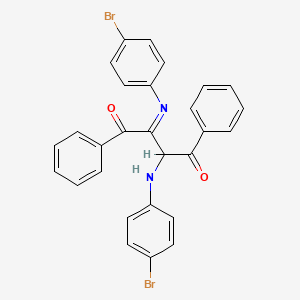
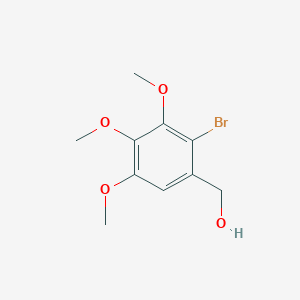
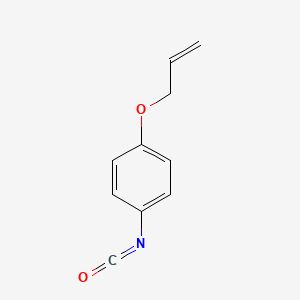
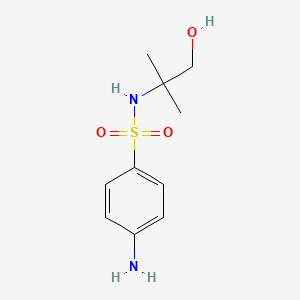
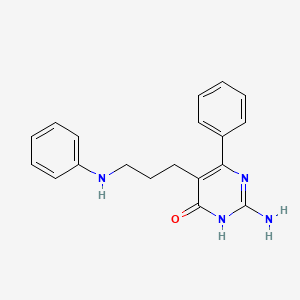
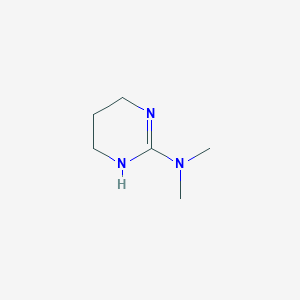
![3-[(Dimethylamino)methyl]-3,5,5-trimethylcyclohexan-1-one](/img/structure/B13998433.png)
